REACTION_CXSMILES
|
[NH2:1][C@@H:2]1[CH2:7][CH2:6][N:5]([C:8]2[CH:13]=[CH:12][C:11]([NH:14][C:15]3[N:20]=[C:19]([C:21]4[C:29]5[C:24](=[CH:25][CH:26]=[CH:27][CH:28]=5)[NH:23][CH:22]=4)[C:18]([Cl:30])=[CH:17][N:16]=3)=[C:10]([O:31][CH3:32])[CH:9]=2)[CH2:4][C@H:3]1F.COC1C=[C:41]([N:43]2[CH2:48]CC(N3CCN(C)CC3)[CH2:45][CH2:44]2)[CH:40]=CC=1N.CCN(C(C)C)C(C)C>C(O)CCCC.C(Cl)Cl.CO>[Cl:30][C:18]1[C:19]([C:21]2[C:29]3[C:24](=[CH:25][CH:26]=[CH:27][CH:28]=3)[NH:23][CH:22]=2)=[N:20][C:15]([NH:14][C:11]2[CH:12]=[CH:13][C:8]([N:5]3[CH2:6][CH2:7][CH:2]([N:1]4[CH2:45][CH2:44][N:43]([CH3:48])[CH2:41][CH2:40]4)[CH2:3][CH2:4]3)=[CH:9][C:10]=2[O:31][CH3:32])=[N:16][CH:17]=1
|
Name
|
3-(2,5-dichloropyrimidin-4-yl)-1H-indole
|
Quantity
|
3.67 g
|
Type
|
reactant
|
Smiles
|
N[C@H]1[C@@H](CN(CC1)C1=CC(=C(C=C1)NC1=NC=C(C(=N1)C1=CNC2=CC=CC=C12)Cl)OC)F
|
Name
|
INTERMEDIATE 2
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N[C@H]1[C@@H](CN(CC1)C1=CC(=C(C=C1)NC1=NC=C(C(=N1)C1=CNC2=CC=CC=C12)Cl)OC)F
|
Name
|
|
Quantity
|
4.23 g
|
Type
|
reactant
|
Smiles
|
COC1=C(N)C=CC(=C1)N1CCC(CC1)N1CCN(CC1)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC1=C(N)C=CC(=C1)N1CCC(CC1)N1CCN(CC1)C
|
Name
|
PTSA monohydrate
|
Quantity
|
6.6 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
56 mL
|
Type
|
solvent
|
Smiles
|
C(CCCC)O
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
CCN(C(C)C)C(C)C
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
Concentration in vacuo
|
Type
|
CUSTOM
|
Details
|
removed the solvent
|
Type
|
WASH
|
Details
|
eluted with 10% MeOH, 1% NH4OH in CH2Cl2
|
Type
|
CONCENTRATION
|
Details
|
The collected fractions were concentrated
|
Type
|
CUSTOM
|
Details
|
the residue was triturated with diethyl ether
|
Type
|
FILTRATION
|
Details
|
Filtration
|
Type
|
CUSTOM
|
Details
|
afforded the solid and it
|
Type
|
CONCENTRATION
|
Details
|
Concentration in vacuo
|
Type
|
FILTRATION
|
Details
|
to 70 mL and filtration
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C(=NC(=NC1)NC1=C(C=C(C=C1)N1CCC(CC1)N1CCN(CC1)C)OC)C1=CNC2=CC=CC=C12
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.9 g | |
YIELD: PERCENTYIELD | 53% | |
YIELD: CALCULATEDPERCENTYIELD | 52.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |